molecular formula C12H10ClNO B6367219 4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261957-63-4

4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367219
CAS RN: 1261957-63-4
M. Wt: 219.66 g/mol
InChI Key: PIVGJFRXJGYOLT-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% (4CM2H) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. 4CM2H has been used in research and laboratory experiments for its unique properties.

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in a variety of scientific fields. It has been used as a building block in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. 4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has also been used in the synthesis of dyes, pigments, and other organic compounds. Additionally, 4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in the fields of biochemistry, biophysics, and nanotechnology.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound interacts with proteins and other molecules in the cell, resulting in changes in their structure and/or function. This interaction is believed to be responsible for the compound's various effects, such as its anti-inflammatory and antifungal properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% have been studied in various research studies. It has been found to have anti-inflammatory, antifungal, and antioxidant properties. Additionally, 4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been found to inhibit the growth of certain bacteria and fungi, as well as to have a protective effect against certain types of cancer cells.

Advantages and Limitations for Lab Experiments

4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and its purity can be easily controlled. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. On the other hand, 4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has several limitations for laboratory experiments. It is a relatively unstable compound and is sensitive to light and air. Additionally, it is difficult to separate from other compounds, and it can be toxic if not handled properly.

Future Directions

There are several potential future directions for research on 4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95%. One potential application is in the development of new pharmaceuticals. Additionally, further research into the compound's mechanism of action could lead to the development of new drugs and treatments. Additionally, 4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% could be used in the synthesis of other compounds, such as dyes, pigments, and other organic molecules. Finally, 4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% could be used in the development of new nanomaterials and other types of materials.

Synthesis Methods

4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% is synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-methylphenol with anhydrous hydrazine in acetic acid. This reaction yields 4-chloro-2-methylphenyl-2-hydrazine. The second step involves the reaction of 4-chloro-2-methylphenyl-2-hydrazine with anhydrous hydrochloric acid in acetic acid. This yields 4-(4-chloro-2-methylphenyl)-2-hydroxypyridine. This process is typically conducted at a temperature of 100-120°C and yields a 95% pure product.

properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-6-10(13)2-3-11(8)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVGJFRXJGYOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682858
Record name 4-(4-Chloro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-methylphenyl)-2-hydroxypyridine

CAS RN

1261957-63-4
Record name 4-(4-Chloro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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